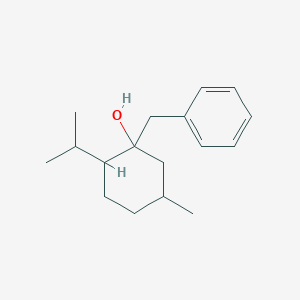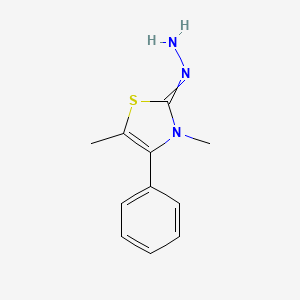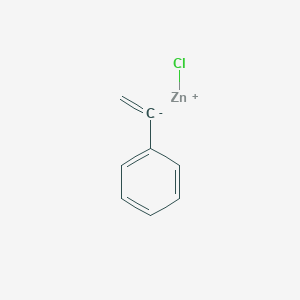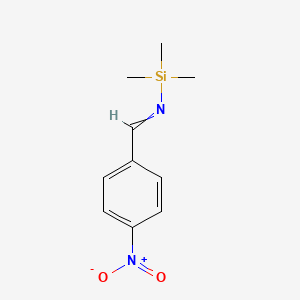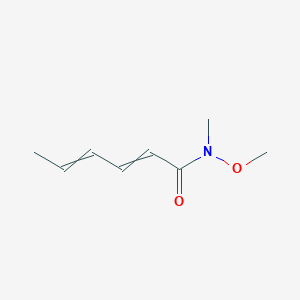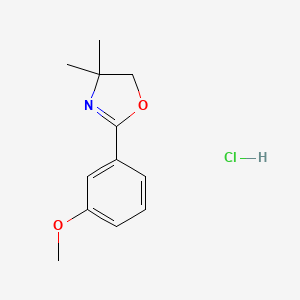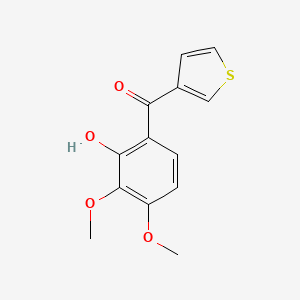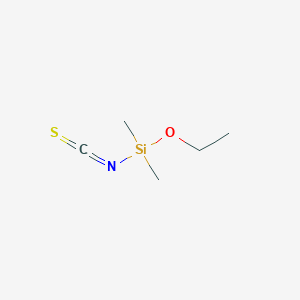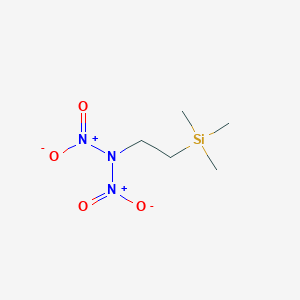
N-nitro-N-(2-trimethylsilylethyl)nitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-nitro-N-(2-trimethylsilylethyl)nitramide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of nitro and trimethylsilylethyl groups, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-nitro-N-(2-trimethylsilylethyl)nitramide typically involves the nitration of ethanamine derivatives. One common method includes the reaction of ethanamine with nitro compounds under controlled conditions to introduce the nitro group . The reaction is usually carried out in the presence of a solvent such as acetonitrile and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
N-nitro-N-(2-trimethylsilylethyl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other functional groups.
Substitution: The nitro and trimethylsilylethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents such as potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield amines, while oxidation can produce various nitro derivatives .
Scientific Research Applications
N-nitro-N-(2-trimethylsilylethyl)nitramide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N-nitro-N-(2-trimethylsilylethyl)nitramide involves its interaction with molecular targets through its nitro and trimethylsilylethyl groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved. The compound’s reactivity is influenced by the presence of electron-withdrawing nitro groups and electron-donating trimethylsilylethyl groups, which affect its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
N-nitrosamides: These compounds have similar nitro groups but differ in their stability and reactivity.
Nitroalkanes: These compounds share the nitro functional group but have different alkyl chains, affecting their chemical behavior.
Uniqueness
N-nitro-N-(2-trimethylsilylethyl)nitramide is unique due to the presence of both nitro and trimethylsilylethyl groups, which confer distinct reactivity and stability properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
136398-41-9 |
|---|---|
Molecular Formula |
C5H13N3O4Si |
Molecular Weight |
207.26 g/mol |
IUPAC Name |
N-nitro-N-(2-trimethylsilylethyl)nitramide |
InChI |
InChI=1S/C5H13N3O4Si/c1-13(2,3)5-4-6(7(9)10)8(11)12/h4-5H2,1-3H3 |
InChI Key |
GMAULXQGXMCZTC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCN([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, trimethyl[1-(3-methylphenyl)ethenyl]-](/img/structure/B14284947.png)
